![molecular formula C9H19NOS2 B2697277 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol CAS No. 98956-81-1](/img/structure/B2697277.png)
4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol
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Overview
Description
4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol is a chemical compound with the molecular formula C9H19NOS2. It has a molecular weight of 221.38 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol is represented by the formula C9H19NOS2 . This indicates that the molecule is composed of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms .Scientific Research Applications
Nanocatalyst Development
A study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst that promotes the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research highlights the potential of sulfanyl compounds in facilitating efficient chemical syntheses, potentially including derivatives of 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol (Goli-Jolodar, Shirini, & Seddighi, 2016).
Phase Equilibria Studies
Research on the thermodynamics of mixtures containing very strongly polar compounds, such as sulfolane and alkan-1-ols, provides insights into how derivatives of 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol might interact in various solvents, affecting solubility and phase behavior (González & Domańska, 2001).
Corrosion Inhibition
A study on the inhibition effect of butan-1-ol on the corrosion behavior of austenitic stainless steel in sulfuric acid hints at the potential of sulfanyl alcohols, including 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol, in corrosion prevention applications (Loto et al., 2015).
Sulfation and Biological Activity
Sulfated cellulose derivatives have been shown to possess anticoagulant properties. A study on the sulfation of diethylaminoethyl-cellulose explores the effects of solvent on the sulfation process, indicating that compounds like 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol could play a role in the development of biologically active substances (Kazachenko et al., 2021).
Medicinal Chemistry
Research on INCB24360 (Epacadostat), a potent and selective inhibitor, showcases the complexity of drug design and the importance of functional groups found in compounds like 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol for developing novel therapeutics (Yue et al., 2017).
Safety And Hazards
The safety information for 4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol indicates that it may cause skin irritation, serious eye damage, and may cause respiratory irritation. It may also cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-hydroxybutyl N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS2/c1-3-10(4-2)9(12)13-8-6-5-7-11/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXKKIZTSFPXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol |
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